Tiagabine
Tiagabine
Tiagabine is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with tiagabine is not associated with serum aminotransferase elevations, and clinically apparent liver injury from tiagabine has not been reported and must be rare if it occurs at all.
Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It derives from a (R)-nipecotic acid. It is a conjugate base of a tiagabine(1+).
Tiagabine, also known as gabitril or (R)-tiagabine, belongs to the class of organic compounds known as piperidinecarboxylic acids. Piperidinecarboxylic acids are compounds containing a piperidine ring which bears a carboxylic acid group. Tiagabine is a drug which is used for the treatment of partial seizures. Tiagabine is considered to be a practically insoluble (in water) and relatively neutral molecule. Tiagabine has been detected in multiple biofluids, such as urine and blood. Within the cell, tiagabine is primarily located in the membrane (predicted from logP). Tiagabine can be biosynthesized from (R)-nipecotic acid. Tiagabine is a potentially toxic compound.
Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It derives from a (R)-nipecotic acid. It is a conjugate base of a tiagabine(1+).
Tiagabine, also known as gabitril or (R)-tiagabine, belongs to the class of organic compounds known as piperidinecarboxylic acids. Piperidinecarboxylic acids are compounds containing a piperidine ring which bears a carboxylic acid group. Tiagabine is a drug which is used for the treatment of partial seizures. Tiagabine is considered to be a practically insoluble (in water) and relatively neutral molecule. Tiagabine has been detected in multiple biofluids, such as urine and blood. Within the cell, tiagabine is primarily located in the membrane (predicted from logP). Tiagabine can be biosynthesized from (R)-nipecotic acid. Tiagabine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
115103-54-3
VCID:
VC0001881
InChI:
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
SMILES:
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Molecular Formula:
C20H25NO2S2
Molecular Weight:
375.6 g/mol
Tiagabine
CAS No.: 115103-54-3
Inhibitors
VCID: VC0001881
Molecular Formula: C20H25NO2S2
Molecular Weight: 375.6 g/mol
CAS No. | 115103-54-3 |
---|---|
Product Name | Tiagabine |
Molecular Formula | C20H25NO2S2 |
Molecular Weight | 375.6 g/mol |
IUPAC Name | (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 |
Standard InChIKey | PBJUNZJWGZTSKL-MRXNPFEDSA-N |
Isomeric SMILES | CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |
SMILES | CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Canonical SMILES | CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Physical Description | Solid |
Description | Tiagabine is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with tiagabine is not associated with serum aminotransferase elevations, and clinically apparent liver injury from tiagabine has not been reported and must be rare if it occurs at all. Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It derives from a (R)-nipecotic acid. It is a conjugate base of a tiagabine(1+). Tiagabine, also known as gabitril or (R)-tiagabine, belongs to the class of organic compounds known as piperidinecarboxylic acids. Piperidinecarboxylic acids are compounds containing a piperidine ring which bears a carboxylic acid group. Tiagabine is a drug which is used for the treatment of partial seizures. Tiagabine is considered to be a practically insoluble (in water) and relatively neutral molecule. Tiagabine has been detected in multiple biofluids, such as urine and blood. Within the cell, tiagabine is primarily located in the membrane (predicted from logP). Tiagabine can be biosynthesized from (R)-nipecotic acid. Tiagabine is a potentially toxic compound. |
Solubility | In water, 6.6X10-1 mg/L at 25 °C (est) 2.11e-02 g/L |
Synonyms | (R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride Gabitril N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid NO 328 NO 329 NO-328 NO-329 tiagabine Tiagabine Hydrochloride tiagabine, (S)-isome |
Vapor Pressure | 7.2X10-14 mm Hg at 25 °C (est) |
Reference | [1]. Pollack, M.H., et al., The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study. J Clin Psychiatry, 2005. 66(11): p. 1401-8. [2]. Sheehan, D.V., et al., An open-label study of tiagabine in panic disorder. Psychopharmacol Bull, 2007. 40(3): p. 32-40. [3]. Henjum, S. and B. Hassel, High-affinity GABA uptake and GABA-metabolizing enzymes in pig forebrain white matter: a quantitative study. Neurochem Int, 2007. 50(2): p. 365-70. |
PubChem Compound | 60648 |
Last Modified | Nov 11 2021 |
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